Cyclobutanol, 1-ethyl-
Overview
Description
Cyclobutanol, 1-ethyl- is an organic compound with the molecular formula C₆H₁₂O. It features a cyclobutane ring with an ethyl group and a hydroxyl group attached to the same carbon atom. This compound is known for its unique structural properties, which include significant steric strain due to the four-membered ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanol, 1-ethyl- can be synthesized through various methods. One common approach involves the reduction of cyclobutanone, a ketone counterpart of cyclobutanol. The reduction can be achieved using different methods, such as:
Clemmensen Reduction: This method involves the reaction of cyclobutanone with zinc amalgam and hydrochloric acid.
Wolff-Kishner Reduction: This method uses hydrazine and a strong base to reduce cyclobutanone to cyclobutanol.
Industrial Production Methods: In industrial settings, more sustainable and efficient methods are often preferred. Catalytic hydrogenation and biological synthesis using modified microorganisms are some of the modern approaches being explored for the production of cyclobutanol .
Chemical Reactions Analysis
Cyclobutanol, 1-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group, forming cyclobutanone.
Reduction: As mentioned earlier, cyclobutanone can be reduced to cyclobutanol using methods like Clemmensen and Wolff-Kishner reductions.
Substitution: The hydroxyl group in cyclobutanol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc amalgam and hydrochloric acid for Clemmensen reduction; hydrazine and a strong base for Wolff-Kishner reduction.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Cyclobutanone
Reduction: Cyclobutanol
Substitution: Various substituted cyclobutanes depending on the reagents used.
Scientific Research Applications
Cyclobutanol, 1-ethyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, contributing to the formation of more complex molecules.
Biology: Its unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutanol, 1-ethyl- is primarily related to its reactivity due to the strained cyclobutane ring. The strain in the ring makes it more reactive compared to less strained ring systems. This reactivity can be exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Cyclobutanol, 1-ethyl- can be compared with other similar compounds, such as:
Cyclobutanol: The parent compound without the ethyl group.
Cyclopentanol: A five-membered ring alcohol.
Cyclohexanol: A six-membered ring alcohol.
Uniqueness: The primary uniqueness of cyclobutanol, 1-ethyl- lies in its four-membered ring structure, which imparts significant steric strain and reactivity. This makes it distinct from other cycloalkanols with larger ring sizes .
Properties
IUPAC Name |
1-ethylcyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(7)4-3-5-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXBPTKCIMXYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233202 | |
Record name | Cyclobutanol, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84256-19-9, 20434-30-4 | |
Record name | Cyclobutanol, 1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanol, 1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylcyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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